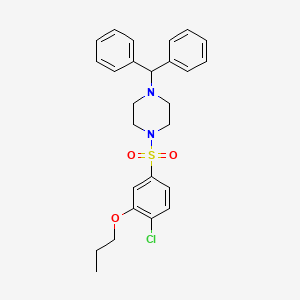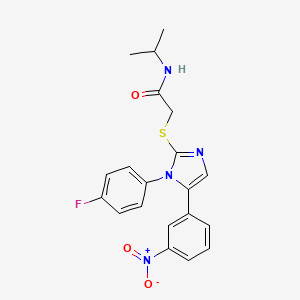
N1-(4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C20H22BrN3O3S and its molecular weight is 464.38. The purity is usually 95%.
BenchChem offers high-quality N1-(4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Transition Metal Complexes : Sulfonamide-derived ligands, including a compound structurally related to N1-(4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine, have been used to synthesize transition metal complexes. These complexes were characterized using various analytical techniques, and their octahedral geometry was confirmed. Such compounds have shown moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).
Material Science
- Fluorinated Poly(ether sulfone imide)s : A diamine monomer with four pendant trifluoromethyl groups was synthesized for the preparation of fluorinated poly(ether sulfone imide)s. These polymers exhibit high thermal stability and low dielectric constants, making them suitable for various applications in material science (Wang et al., 2014).
Chemistry and Pharmacology
- Enantioselective Synthesis : Camphor-derived sulfur ylides, including those related to the chemical structure , were synthesized for cyclopropanation of electron-deficient alkenes and epoxidation of aldehydes. This demonstrated the potential use of such compounds in stereocontrolled synthetic chemistry (Deng et al., 2006).
Fluorescence Studies
- Fluorescent Molecular Probes : Diphenyloxazoles with a dimethylamino group and a sulfonyl group have been synthesized as new fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence and have been used as molecular probes in biological studies (Diwu et al., 1997).
High-Performance Thermosets
- Aromatic Diamine-Based Benzoxazines : Aromatic diamine-based benzoxazines were synthesized using aromatic diamines as starting materials. These materials have been studied for their potential in creating high-performance thermosets, indicating the applicability of similar compounds in advanced material development (Lin et al., 2008).
Electronic Applications
- Soluble Fluorinated Polyamides : New diamines containing pyridine and trifluoromethylphenyl groups were synthesized for the preparation of fluorinated polyamides. These materials, due to their low dielectric constants and high thermal stability, are suitable for electronic applications (Liu et al., 2013).
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S/c1-24(2)14-6-13-22-19-20(23-18(27-19)15-7-4-3-5-8-15)28(25,26)17-11-9-16(21)10-12-17/h3-5,7-12,22H,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLINRWASMJBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(2-methylphenyl)benzenecarboxamide](/img/structure/B2890311.png)
![3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2890317.png)
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2890318.png)


![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)

![N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2890325.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)
